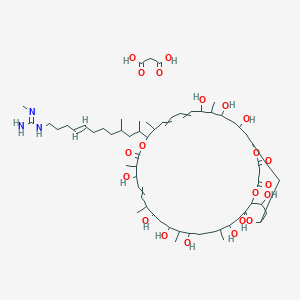
2-乙酰基-3,5-二甲基吡嗪
描述
2-Acetyl-3,5-dimethylpyrazine is an aromatic ketone with the molecular formula C8H10N2O. It is known for its distinctive nutty, roasted hazelnut aroma, which makes it a valuable compound in the flavor and fragrance industry . This compound is often found in roasted foods, such as coffee and cocoa, and is used as a flavoring agent in various food products .
科学研究应用
2-Acetyl-3,5-dimethylpyrazine has several scientific research applications:
作用机制
Target of Action
2-Acetyl-3,5-dimethylpyrazine is a flavoring agent . It is used in the food industry for its unique odor of roasted hazelnut with caramel popcorn nuances . .
Mode of Action
The mode of action of 2-Acetyl-3,5-dimethylpyrazine is primarily through its interaction with olfactory receptors, contributing to the perception of a unique flavor
Pharmacokinetics
Like other small aromatic compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of the action of 2-Acetyl-3,5-dimethylpyrazine is the perception of a unique flavor, characterized by a roasted hazelnut with caramel popcorn nuances . This is achieved through its interaction with olfactory receptors in the nose and taste receptors in the mouth.
Action Environment
The action, efficacy, and stability of 2-Acetyl-3,5-dimethylpyrazine can be influenced by various environmental factors. For instance, the presence of other flavor compounds can enhance or diminish its perceived flavor. Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .
生化分析
Biochemical Properties
It is known that pyrazines, the class of compounds to which 2-Acetyl-3,5-dimethylpyrazine belongs, can be synthesized chemically or biologically . They are often associated with the flavor and aroma of various foods, including coffee .
Cellular Effects
It is known that pyrazines can interact with various biomolecules . For example, certain bacteria are capable of using various substituted pyrazines as a sole carbon and energy source .
Molecular Mechanism
It is known that pyrazines can undergo various chemical reactions, including hydroxylation . For instance, Agrobacterium radiobacter, which degrades pyrazine, has been used to hydroxylate 2-methyl-, 2-ethyl- and 2,3-dimethylpyrazine .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 70 °C at 7 mm Hg and a density of 1.073 g/mL at 25 °C .
Dosage Effects in Animal Models
The European Food Safety Authority (EFSA) has assessed the safety of pyrazine derivatives, including 2-Acetyl-3,5-dimethylpyrazine, when used as flavorings for all animal species .
Metabolic Pathways
It is known that pyrazines can be metabolized by various bacteria .
Transport and Distribution
It is known that this compound is a liquid at 20 °C and should be stored under inert gas .
Subcellular Localization
It is known that this compound is a liquid at 20 °C and should be stored under inert gas .
准备方法
Synthetic Routes and Reaction Conditions
2-Acetyl-3,5-dimethylpyrazine can be synthesized from the corresponding dimethyl-ethylpyrazine through a two-step process involving bromination followed by oxidation to the ketone . The reaction conditions typically involve:
Bromination: Using bromine (Br2) in the presence of a suitable solvent.
Oxidation: Employing an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the brominated intermediate to the ketone.
Industrial Production Methods
Industrial production of 2-Acetyl-3,5-dimethylpyrazine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The compound is produced in bulk and purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
2-Acetyl-3,5-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrazine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazines, nitro-pyrazines.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Known for its therapeutic effects, including neuroprotective properties.
2,5-Dimethylpyrazine: Commonly used in flavoring and fragrance applications.
2,3,5-Trimethylpyrazine: Also used in the food industry for its flavoring properties.
Uniqueness
2-Acetyl-3,5-dimethylpyrazine is unique due to its specific acetyl group, which contributes to its distinct aroma and flavor profile. This makes it particularly valuable in the flavor and fragrance industry compared to other pyrazines .
属性
IUPAC Name |
1-(3,5-dimethylpyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGOSAWBWFUKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068938 | |
| Record name | 1-(3,5-Dimethylpyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
70.00 °C. @ 7.00 mm Hg | |
| Record name | 2-Acetyl-3,5-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54300-08-2 | |
| Record name | 2-Acetyl-3,5-dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54300-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3,5-dimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3,5-dimethyl-2-pyrazinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(3,5-Dimethylpyrazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dimethylpyrazinyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-3,5-DIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES1FSY5Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-3,5-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-acetyl-3,5-dimethylpyrazine in the aroma of Japanese green tea?
A1: 2-acetyl-3,5-dimethylpyrazine was identified for the first time as a volatile compound in Japanese green tea []. Researchers using the OASIS (Original Aroma Simultaneously Input to the Sniffing port) method with gas chromatography-olfactometry (GC/O) found that this compound contributes to the roast note of the tea's aroma []. This discovery expands our understanding of the complex flavor profile of Japanese green tea.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















